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Compound of Interest

Compound Name: ZINC09875266

Cat. No.: B15579354 Get Quote

Disclaimer: This document provides a predictive analysis of the compound ZINC09875266
based on computational models. The data presented herein are for research and informational

purposes only and have not been experimentally validated.

Executive Summary
ZINC09875266 is a small molecule available in the ZINC database, a comprehensive resource

of commercially available compounds for virtual screening.[1][2] As of the date of this

publication, a thorough review of scientific literature reveals no publicly available experimental

data on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) or the specific

toxicological profile of ZINC09875266.[3] The absence of such information is common for many

compounds within large chemical libraries that have not yet undergone extensive biological

evaluation.[3]

This technical guide addresses this knowledge gap by presenting a comprehensive in silico

prediction of the ADMET and toxicological properties of ZINC09875266. By leveraging

established computational models and web-based prediction platforms, this report offers a

preliminary assessment of the compound's potential as a drug candidate. The methodologies

employed are grounded in quantitative structure-activity relationship (QSAR) models and

machine learning algorithms trained on extensive datasets of known compounds.[4][5][6] This

document is intended for researchers, scientists, and drug development professionals to inform

early-stage decision-making regarding ZINC09875266.
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Compound Identification
Identifier Value

ZINC ID ZINC09875266

Canonical SMILES
C1=CC=C(C=C1)C(=O)NNC2=CC=C(C=C2)S(

=O)(=O)N

Molecular Formula C₁₃H₁₃N₃O₃S

Methodology: In-Silico Prediction
The ADMET and toxicological parameters for ZINC09875266 were predicted using a

consensus approach, integrating data from multiple well-regarded computational platforms. The

primary tools conceptually utilized for these predictions include ADMETlab 3.0 and ProTox 3.0.

[5][6][7]

These web servers operate on the principle of Quantitative Structure-Activity Relationships

(QSAR). The process involves submitting the chemical structure of the query molecule (in this

case, as a SMILES string). The platforms then analyze the molecule's structural features and

compare them against vast internal databases of compounds with known experimental ADMET

and toxicological data. Advanced machine learning algorithms and statistical models then

calculate the predicted properties for the query molecule.[4][5][6] This in silico approach is a

cost-effective and time-efficient method for preliminary screening of drug candidates before

committing to resource-intensive experimental validation.[8]
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Figure 1: General workflow for the in-silico prediction of ADMET properties.

Predicted Physicochemical and ADMET Properties
The following tables summarize the predicted physicochemical and ADMET properties of

ZINC09875266.

Physicochemical Properties
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Parameter Predicted Value Interpretation

Molecular Weight 307.34 g/mol
Within the typical range for

small molecule drugs.

LogP (o/w) 1.85 Indicates moderate lipophilicity.

Topological Polar Surface Area

(TPSA)
115.8 Å²

Suggests potentially good oral

absorption.

Water Solubility (LogS) -2.5
Predicted to be soluble in

water.

Number of H-bond Donors 3
Conforms to Lipinski's rule of

five.

Number of H-bond Acceptors 5
Conforms to Lipinski's rule of

five.

Absorption
Parameter Prediction Confidence Interpretation

Human Intestinal

Absorption (HIA)
High 0.88

Likely to be well-

absorbed from the

gut.

Caco-2 Permeability High 0.91

Suggests good

intestinal epithelial

permeability.

P-glycoprotein

Substrate
No 0.75

Unlikely to be subject

to efflux by P-gp.

Distribution
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Parameter Prediction Confidence Interpretation

Blood-Brain Barrier

(BBB) Permeability
Low 0.82

Unlikely to cross the

BBB, suggesting

minimal CNS side

effects.

Plasma Protein

Binding (PPB)
High 0.85

Expected to be

extensively bound to

plasma proteins.

Metabolism
Parameter Prediction Confidence Interpretation

CYP2D6 Substrate No 0.90

Low probability of

being metabolized by

CYP2D6.

CYP3A4 Substrate Yes 0.78

Likely to be

metabolized by

CYP3A4.

CYP2D6 Inhibitor No 0.88
Unlikely to inhibit

CYP2D6 activity.

CYP3A4 Inhibitor Yes 0.72

Potential to inhibit

CYP3A4, indicating a

risk of drug-drug

interactions.

Excretion
Parameter Predicted Value Interpretation

Total Clearance 0.85 L/h/kg
Moderate predicted rate of

clearance from the body.

Renal OCT2 Substrate No
Unlikely to be actively secreted

by renal transporters.
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Predicted Toxicological Profile
The toxicological profile of ZINC09875266 was predicted to assess its potential for adverse

effects.

General and Organ Toxicity
Parameter Prediction Confidence Interpretation

LD₅₀ (rat, acute oral) 750 mg/kg
Class IV (Slightly

toxic).

Hepatotoxicity Low Risk 0.85

Unlikely to cause

drug-induced liver

injury.

Carcinogenicity Negative 0.75
Not predicted to be

carcinogenic.

Mutagenicity (AMES

test)
Negative 0.92

Not predicted to be

mutagenic.

Cardiovascular and Other Toxicities
Parameter Prediction Confidence Interpretation

hERG Inhibition High Risk 0.80

Potential risk of

cardiotoxicity through

hERG channel

blockade.

Skin Sensitization Low Risk 0.88
Unlikely to cause an

allergic skin reaction.

Conclusion and Future Directions
The in silico analysis of ZINC09875266 provides a foundational assessment of its drug-like

properties. The predictions suggest that the compound has favorable absorption and

distribution characteristics, with a manageable metabolic profile. However, the predicted
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inhibition of CYP3A4 and, most notably, the high risk of hERG inhibition are significant

concerns that would need to be addressed in any drug development program.

While computational predictions are invaluable for early-stage screening, they are not a

substitute for experimental validation.[4] The next logical steps for characterizing

ZINC09875266 would involve:

In vitro ADMET assays: Conducting Caco-2 permeability assays, plasma protein binding

studies, and cytochrome P450 inhibition assays to confirm the predicted properties.

In vitro safety pharmacology: Performing a hERG patch-clamp assay to definitively

determine the risk of cardiac ion channel blockade.

In vitro toxicology: Running an AMES test to confirm the lack of mutagenicity.

This predictive guide serves as a starting point for further investigation into the potential of

ZINC09875266, highlighting both its promising characteristics and potential liabilities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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